Gluten Exorphin A5

Übersicht

Beschreibung

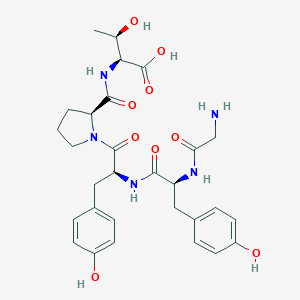

Gluten Exorphin A5 is a peptide that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is composed of five amino acids: glycine, tyrosine, tyrosine, proline, and threonine, arranged in a specific sequence. It is known for its role as an exogenous opioid peptide derived from wheat gluten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Gluten Exorphin A5 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the protection and deprotection of functional groups to ensure the correct sequence and structure of the peptide.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The latter can be optimized for greener conditions, such as using tandem sequential peptide coupling strategies to minimize waste and improve yield . These methods ensure the production of high-purity peptides suitable for various applications.

Analyse Chemischer Reaktionen

Enzymatic Release from Gluten

GE-A5 is produced during the proteolytic digestion of high molecular weight glutenin (HMWG) via gastrointestinal enzymes. Key enzymes include:

| Enzyme | Role in GE-A5 Formation | Source |

|---|---|---|

| Pepsin | Initiates gluten hydrolysis | |

| Pancreatic Elastase | Cleaves HMWG to release GE-A5 | |

| Thermolysin | Generates immunoreactive GE-A5 |

GE-A5 occurs in 15 repeating sequences within HMWG, facilitating its release during digestion .

Degradation Pathways

GE-A5 undergoes enzymatic breakdown primarily via dipeptidyl peptidase IV (DPP IV), which cleaves N-terminal dipeptides with proline at the second position . Residual tripeptides (e.g., Tyr-Pro-Thr) act as competitive DPP IV inhibitors, slowing further degradation .

Oxidation of Tyrosine Residues

GE-A5’s tyrosine residues (positions 2 and 3) are susceptible to oxidation, forming dityrosine crosslinks under oxidative stress .

| Oxidizing Agent | Reaction Conditions | Product |

|---|---|---|

| H₂O₂ | pH 7.4, 37°C, 24 h | Dityrosine-adducted GE-A5 |

| Myeloperoxidase | Inflammatory conditions | Oxidized GE-A5 derivatives |

Reduction of Disulfide Bonds

Although GE-A5 lacks cysteine, its precursor glutenin contains disulfide bonds reduced during digestion :

| Reducing Agent | Reaction Conditions | Outcome |

|---|---|---|

| DTT | 50 mM, pH 8.0, 1 h | Cleaves glutenin polymers |

In Vitro Stability

GE-A5 is rapidly degraded in plasma and intestinal models:

| Model System | Half-Life | Key Enzymes | Source |

|---|---|---|---|

| Caco-2/HT-29 cell co-culture | 15–30 min | Brush-border peptidases | |

| Human Plasma | <10 min | Aminopeptidases, DPP IV |

Absorption and Bioavailability

Only 3% of GE-A5 is absorbed intact in vitro due to enzymatic degradation . Orally administered GE-A5 shows no systemic opioid effects in mice, likely due to instability .

Comparative Reactivity with Other Exorphins

| Exorphin | Sequence | Key Reactivity Differences |

|---|---|---|

| GE-A5 | GYYPT | Tyrosine oxidation; DPP IV resistance |

| GE-B5 | YGGWL | Tryptophan oxidation; higher DOR affinity |

| Gliadorphin-7 | YPQPQPF | Proline-rich; DPP IV inhibition |

Wissenschaftliche Forschungsanwendungen

Pain Modulation

Research indicates that GEA5 exhibits significant effects on pain perception. In animal studies, intracerebroventricular administration of GEA5 resulted in mild antinociceptive effects, suggesting its potential use in pain management . However, oral administration did not produce similar effects, indicating a complex interaction with the central and peripheral nervous systems.

Influence on Learning and Memory

GEA5 has been shown to enhance learning and memory processes in mice. Specifically, it improved retention times in passive avoidance tests when administered post-training, indicating a facilitative role in memory consolidation . This suggests potential applications in cognitive enhancement or rehabilitation therapies.

Insulin Release and Glucose Homeostasis

Studies have demonstrated that GEA5 can stimulate insulin release postprandially, which is mediated through opioid receptor activation . This effect may have implications for managing conditions like diabetes by improving glucose metabolism. The opioid antagonist naloxone was able to block this effect, highlighting the role of opioid pathways in metabolic regulation .

Celiac Disease and Gluten Sensitivity

Recent investigations have proposed that GEA5 may mask the deleterious effects of gluten in individuals with asymptomatic celiac disease (ACD). By binding to opioid receptors, GEA5 could potentially alleviate gastrointestinal symptoms associated with gluten intake, thus complicating the clinical picture of gluten sensitivity . This raises questions about the safety of gluten consumption in susceptible populations.

Case Studies and Experimental Findings

| Study | Findings | Application |

|---|---|---|

| Takahashi et al. (2000) | Demonstrated antinociceptive effects via i.c.v. administration | Pain management research |

| Brouns et al. (2022) | Investigated weight gain stimulation through gluten peptides | Nutritional studies |

| Vose (2020) | Explored immune dysfunction related to gluten opioids | Celiac disease research |

Wirkmechanismus

The mechanism of action of Gluten Exorphin A5 involves its interaction with specific molecular targets and pathways. As an exogenous opioid peptide, it can bind to opioid receptors in the nervous system, modulating pain perception and other physiological responses . Additionally, its neuroprotective effects may be mediated through the modulation of oxidative stress, acetylcholine depletion, and apoptotic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glycyl-prolyl-glutamic acid (GPE): Another neuroprotective peptide with similar therapeutic applications.

Glycyl-tyrosine (GY): A dipeptide used in various biochemical studies.

Prolyl-tyrosine (PY): A dipeptide with distinct biological activities.

Uniqueness

Gluten Exorphin A5 stands out due to its specific sequence and combination of amino acids, which confer unique properties and potential applications. Its ability to interact with opioid receptors and modulate neuroprotective pathways makes it a valuable compound for research and therapeutic development.

Biologische Aktivität

Introduction

Gluten exorphin A5 (GE-A5) is a bioactive peptide derived from the enzymatic digestion of gluten proteins, primarily glutenin. Its structure, H-Gly-Tyr-Tyr-Pro-Thr-OH, indicates a molecular weight of 599.64 g/mol. This peptide has garnered attention due to its opioid-like activity and potential implications in various physiological and pathological conditions, including pain modulation, immune response, and neurobehavioral effects.

Opioid Receptor Interaction

This compound exhibits selective affinity for the delta-opioid receptor (DOR) and interacts with the mu-opioid receptor (MOR) as well. Research indicates that GE-A5 can activate these receptors, leading to various biological responses:

- Pain Relief : GE-A5 has been shown to produce analgesic effects in animal models, suggesting its role in pain modulation through opioid receptor activation .

- Cognitive Effects : Studies have reported changes in memory and learning in mice following oral administration of GE-A5, indicating potential central nervous system effects .

Influence on Cell Proliferation

Recent studies have demonstrated that gluten exorphins, including A5, can influence cell proliferation and survival pathways:

- Cell Cycle Regulation : In vitro studies revealed that GE-A5 treatment resulted in significant alterations in the cell cycle phases of various cell types. Specifically, it increased the number of cells in the G0/G1 phase while decreasing those in the G2/M phase .

- Mitogenic Activity : GE-A5 has been implicated in promoting mitogenic and pro-survival signaling pathways in cultured cells, particularly in cancer research contexts .

Case Studies and Experimental Evidence

- Behavioral Studies : Takahashi et al. (2000) conducted pharmacological studies demonstrating that GE-A5 affects emotionality and pain inhibition in mice. The study highlighted its potential as a modulator of both peripheral and central nervous system functions .

- Cell Culture Experiments : In a controlled environment, GE-A5 was administered to various cell lines, including SUP-T1 and Caco-2 cells. Results indicated a concentration-dependent increase in cell viability and metabolic activity without cytotoxic effects at tested concentrations .

- Immune Response Modulation : Research suggests that gluten exorphins may influence immune responses by modulating white blood cell activity. The presence of GE-A5 can alter the movement and response of immune cells to infections .

Summary of Key Findings

| Study | Findings |

|---|---|

| Takahashi et al. (2000) | Demonstrated analgesic effects and behavioral changes in mice after GE-A5 administration. |

| PMC9966116 (2023) | Showed that GE-A5 promotes cell proliferation via opioid receptor activation without cytotoxicity. |

| Vose (2020) | Discussed the role of gluten exorphins in immune dysfunction and mood regulation linked to opioid receptor activity. |

Clinical Significance

The implications of this compound extend into clinical settings, particularly concerning conditions like celiac disease:

- Celiac Disease : Individuals with celiac disease may experience altered intestinal permeability, allowing gluten exorphins to enter the bloodstream. This can lead to immune responses that exacerbate symptoms associated with the condition .

- Dietary Considerations : The potential for gluten exorphins to influence insulin release and glucose metabolism suggests that dietary management, particularly gluten-free diets, may be beneficial for individuals sensitive to gluten .

Eigenschaften

IUPAC Name |

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N5O9/c1-16(35)25(29(42)43)33-27(40)23-3-2-12-34(23)28(41)22(14-18-6-10-20(37)11-7-18)32-26(39)21(31-24(38)15-30)13-17-4-8-19(36)9-5-17/h4-11,16,21-23,25,35-37H,2-3,12-15,30H2,1H3,(H,31,38)(H,32,39)(H,33,40)(H,42,43)/t16-,21+,22+,23+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTRTGWXCQVLKM-VHEHYOFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931372 | |

| Record name | N-{[1-(N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}tyrosyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142155-24-6 | |

| Record name | Exorphin A5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142155246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[1-(N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}tyrosyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.